Technical Guide: 2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4)
Technical Guide: 2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4)
PART 1: EXECUTIVE SUMMARY
2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4) is a highly electrophilic heteroaromatic scaffold used primarily as a reactive intermediate in the synthesis of high-performance materials and bioactive compounds. Characterized by a thiophene core substituted with a chlorine atom at the C2 position and two nitro groups at C3 and C5, this molecule represents a classic "push-pull" precursor when coupled with electron-donating nucleophiles.
Its primary utility lies in its extreme susceptibility to Nucleophilic Aromatic Substitution (
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Nonlinear Optical (NLO) Materials: Creating chromophores with high hyperpolarizability.
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Disperse Dyes: Synthesis of azo-dye coupling components.
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Medicinal Chemistry: Construction of 2-amino-3,5-dinitrothiophene derivatives with antimicrobial and antileishmanial activity.
PART 2: PHYSICOCHEMICAL PROFILE
The following data summarizes the core physical properties of 2-Chloro-3,5-dinitrothiophene. Researchers should note that while the parent 2-chlorothiophene is a liquid, the introduction of two nitro groups significantly increases molecular rigidity and intermolecular forces, resulting in a solid state at room temperature.
| Property | Value | Notes |
| CAS Number | 6286-32-4 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 208.58 g/mol | |
| Appearance | Yellow Crystalline Solid | Typical of nitro-thiophenes |
| Solubility | Soluble in DMSO, DMF, Acetone | Low water solubility (Log10WS ≈ -3.22) |
| LogP | ~2.22 | Lipophilic, membrane permeable |
| Reactivity Class | Electrophile (Activated Halide) | High reactivity toward amines/thiols |
PART 3: SYNTHETIC ARCHITECTURE
The synthesis of 2-Chloro-3,5-dinitrothiophene is achieved via the electrophilic nitration of 2-chlorothiophene. This process requires careful temperature control to prevent oxidative degradation of the thiophene ring or over-nitration/explosion hazards associated with polynitro compounds.
Synthetic Protocol (Nitration)
Reagents: 2-Chlorothiophene, Fuming Nitric Acid (
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Preparation: A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid at 0°C.
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Addition: 2-Chlorothiophene is dissolved in sulfuric acid or an inert solvent (e.g., acetic anhydride) and cooled to -5°C to 0°C.
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Reaction: The nitrating mixture is added dropwise, maintaining the temperature below 5°C. The reaction is exothermic.
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Workup: The mixture is poured onto crushed ice. The product precipitates as a yellow solid, which is filtered, washed with water to remove acid traces, and recrystallized (typically from ethanol or acetic acid).
Synthesis Workflow Diagram
Caption: Synthetic pathway for CAS 6286-32-4 via controlled nitration of 2-chlorothiophene.
PART 4: REACTIVITY & MECHANISTIC INSIGHT ( )
The defining characteristic of 2-Chloro-3,5-dinitrothiophene is its reactivity toward nucleophiles. Unlike chlorobenzene, which requires harsh conditions for substitution, this compound reacts under mild conditions due to the Meisenheimer Complex stabilization.
The Mechanism
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Activation: The nitro groups at positions 3 and 5 withdraw electron density from the ring via resonance (-M effect) and induction (-I effect). This makes the carbon at position 2 (C-Cl) highly positive (electrophilic).
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Addition: A nucleophile (e.g., a primary amine,
) attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). -
Elimination: The ring re-aromatizes by ejecting the chloride ion (
), resulting in the substituted product.
Reaction Diagram
Caption: S_NAr mechanism showing displacement of chlorine by a nucleophile via Meisenheimer intermediate.
PART 5: APPLICATIONS IN DRUG DISCOVERY & MATERIALS
Nonlinear Optical (NLO) Materials
This compound is a precursor to "Push-Pull" chromophores. By substituting the chlorine with an electron-donating amine (D), the molecule achieves a D-π-A architecture:
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Donor (D): Amino group (at C2).
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Bridge (π): Thiophene ring (efficient charge transfer).
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Acceptor (A): Nitro groups (at C3, C5). Result: High molecular hyperpolarizability (
), essential for electro-optic modulators and frequency doublers.
Pharmaceutical Intermediates
Derivatives synthesized from this core, particularly 2-amino-3,5-dinitrothiophenes , have shown efficacy in:
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Antileishmanial Agents: Thiophene derivatives disrupt the redox homeostasis of Leishmania parasites.
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Antimicrobials: The nitro-thiophene moiety is a known pharmacophore in certain antibiotic classes.
PART 6: SAFETY & HANDLING
Warning: This compound is a Polynitro-Halo-Heterocycle . It poses specific risks that must be managed.[1]
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Explosion Hazard: Like all polynitro compounds, it has high energy potential. Avoid heating closed vessels. Do not subject to mechanical shock.
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Toxicity: Likely toxic by inhalation, ingestion, and skin contact. It is a skin sensitizer.
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Incompatibility: Reacts violently with strong bases (exothermic hydrolysis) and reducing agents.
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Storage: Store in a cool, dry place away from light. Keep under inert atmosphere if possible to prevent hydrolysis of the C-Cl bond over long periods.
PART 7: REFERENCES
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Synthesis of 2-amino-3,5-dinitrothiophene (Patent KR920003173B1)
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Source: Google Patents
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Relevance: Describes the nitration of 2-halothiophenes to obtain the 3,5-dinitro derivative and subsequent amination.
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URL:
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Nucleophilic Aromatic Substitution (
): Introduction and Mechanism-
Source: Master Organic Chemistry
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Relevance: Foundational mechanism explaining the reactivity of halodinitroarenes.
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URL:[Link]
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Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives
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Source: MDPI (Molbank)
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Relevance: Illustrates the use of halogenated thiophene precursors in building complex heterocyclic scaffolds.
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URL:[Link]
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2-Chloro-3,5-dinitrothiophene Properties (Cheméo)
